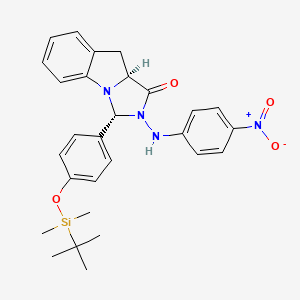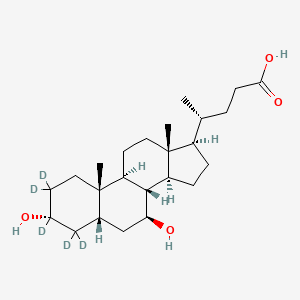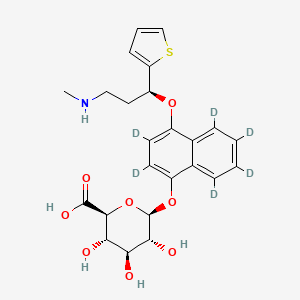
Antitumor agent-50
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor Agent-50 is a promising compound in the field of oncology, known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy. Its unique chemical structure allows it to target specific molecular pathways involved in tumor growth and proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor Agent-50 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of specific aromatic compounds under controlled conditions. This is followed by a series of reactions, including nitration, reduction, and cyclization, to form the core structure of this compound. The final step involves purification and crystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antitumor Agent-50 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antitumor activity. These derivatives are often studied to understand the structure-activity relationship and to optimize the compound’s efficacy.
Aplicaciones Científicas De Investigación
Antitumor Agent-50 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell growth and apoptosis.
Medicine: Explored as a potential therapeutic agent in preclinical and clinical trials for various types of cancer.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance its bioavailability and therapeutic efficacy.
Mecanismo De Acción
The mechanism of action of Antitumor Agent-50 involves its interaction with specific molecular targets within cancer cells. It primarily targets the DNA of cancer cells, causing DNA damage and inhibiting DNA replication. This leads to the activation of apoptotic pathways, resulting in programmed cell death. Additionally, this compound may inhibit key enzymes involved in cell cycle progression, further preventing tumor growth.
Comparación Con Compuestos Similares
Cisplatin: A platinum-based compound known for its DNA-damaging effects.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Paclitaxel: A diterpene alkaloid that stabilizes microtubules and prevents cell division.
Uniqueness of Antitumor Agent-50: this compound stands out due to its unique chemical structure and its ability to selectively target cancer cells while minimizing damage to healthy cells. Unlike some other antitumor agents, it exhibits a lower incidence of side effects, making it a more favorable option for cancer therapy.
Propiedades
Fórmula molecular |
C17H14FNO3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
methyl 3-[3-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-2-yl]benzoate |
InChI |
InChI=1S/C17H14FNO3S/c1-22-17(21)12-5-2-4-11(8-12)16-19(15(20)10-23-16)14-7-3-6-13(18)9-14/h2-9,16H,10H2,1H3 |
Clave InChI |
RQQWKPNFUAPBBY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2N(C(=O)CS2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















